molecular formula C18H28N2O4 B563201 Acebutolol-d5 CAS No. 1189500-68-2

Acebutolol-d5

Cat. No. B563201
CAS RN: 1189500-68-2
M. Wt: 341.463
InChI Key: GOEMGAFJFRBGGG-FPQCMJPGSA-N
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Description

Acebutolol-d5 is the deuterium labeled Acebutolol . It is a stable heavy isotope of hydrogen, carbon, and other elements that have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Synthesis Analysis

While specific synthesis methods for Acebutolol-d5 were not found in the search results, it is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules . This is often done as part of the drug development process.


Molecular Structure Analysis

The molecular weight of Acebutolol-d5 is 341.46 and its formula is C18H23D5N2O4 . The SMILES representation is CC(C)NC([2H])([2H])C(O)([2H])C([2H])([2H])OC1=C(C=C(C=C1)NC(CCC)=O)C(C)=O .

Scientific Research Applications

Pharmaceutical Research

Acebutolol-d5 can be used in pharmaceutical research, particularly in the development and testing of drugs that target cardiovascular diseases . The deuterium labeling allows researchers to track the absorption, distribution, metabolism, and excretion of the drug in the body.

Analytical Method Development

Acebutolol-d5 can be used in the analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Acebutolol . This helps in ensuring the quality and efficacy of the drug.

Biochemical Research

In biochemical research, Acebutolol-d5 can be used as a reference standard . This means it can be used to calibrate assays, validate analytical methods, and ensure the accuracy of experimental results.

Neurology Research

Although specific studies were not found in my search, given that Acebutolol is a beta-blocker used to treat high blood pressure and irregular heartbeats , Acebutolol-d5 could potentially be used in neurology research to study the effects of beta-blockers on the nervous system.

Proteomics Research

Acebutolol-d5 is mentioned as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, and Acebutolol-d5 could be used to study the interaction of Acebutolol with various proteins in the body.

Stable Isotope Labeling Studies

Acebutolol-d5, due to its deuterium labeling, can be used in stable isotope labeling studies . These studies can provide valuable information about the metabolic pathways that Acebutolol follows in the body.

Mechanism of Action

Target of Action

Acebutolol-d5 primarily targets the β1-adrenergic receptors . These receptors are predominantly found in the heart and are responsible for mediating the effects of epinephrine and norepinephrine, which are hormones that increase the heart rate and blood pressure .

Mode of Action

Acebutolol-d5 acts as a selective β1-receptor antagonist . This means it competes with epinephrine and norepinephrine for binding to β1-receptors, thereby blocking their action . As a result, the heart rate and blood pressure are lowered . This drug then has the reverse effect of epinephrine .

Biochemical Pathways

By blocking the β1-receptors, Acebutolol-d5 inhibits the effects of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure . This reduces the workload of the heart and decreases oxygen consumption by the heart .

Pharmacokinetics

The bioavailability of Acebutolol-d5 is around 40% . It undergoes hepatic metabolism and has an elimination half-life of 3-4 hours for the parent drug and 8-13 hours for the active metabolite . About 30% of the drug is excreted through the kidneys and 60% through the biliary route .

Result of Action

The primary result of Acebutolol-d5’s action is a decrease in heart rate and blood pressure . This can help manage conditions such as hypertension and ventricular premature beats . Additionally, by reducing the workload of the heart, Acebutolol-d5 can help prevent angina, a condition characterized by chest pain due to reduced blood flow to the heart .

Action Environment

The action of Acebutolol-d5 can be influenced by various environmental factors. For instance, the bioavailability of the drug can be increased in elderly subjects, presumably due to age-related reduction in first-pass metabolism and renal function . Furthermore, the drug’s efficacy can be affected by the patient’s health status, such as the presence of asthma or chronic obstructive pulmonary disease (COPD) .

Future Directions

While specific future directions for Acebutolol-d5 were not found in the search results, one study suggests that Acebutolol, an FDA-approved beta blocker for hypertension therapy, could have a new repurposed effect on type 2 diabetes elevating glucose uptake process by inhibiting JNK-JIP1 interaction .

properties

IUPAC Name

N-[3-acetyl-4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/i10D2,11D2,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEMGAFJFRBGGG-FPQCMJPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)NC(=O)CCC)C(=O)C)O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acebutolol-d5

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